1,3-Dichlorobenzene-d4
Overview
Description
1,3-Dichlorobenzene-d4 is a compound with the molecular formula C6H4Cl2 . It is also known by other names such as 1,3-dichloro-2,4,5,6-tetradeuteriobenzene and has a molecular weight of 151.02 g/mol .
Synthesis Analysis
The synthesis of 1,3-dichlorobenzene involves the reaction of benzene with gaseous chlorine in the presence of a catalyst at moderate temperature and atmospheric pressure . A video describes the synthesis of 1,3-dichlorobenzene from benzene, employing the Sandmeyer reaction to convert an amino group to a chloro substituent .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D
. The compound has a complexity of 64.9 and contains 4 isotope atoms .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 151.02 g/mol . It has a complexity of 64.9 and contains 4 isotope atoms . The compound has a XLogP3 of 3.5, indicating its lipophilicity .
Scientific Research Applications
Car Air Fresheners as a Source of Ethnic Differences in Exposure to 1,4-Dichlorobenzene
- Research Insight : 1,4-Dichlorobenzene, closely related to 1,3-Dichlorobenzene-d4, is used in some air fresheners and has been identified as a common indoor air contaminant. It's classified as a possible carcinogen and may affect pulmonary function in adults (Elliott & Loomis, 2008).
Radiolysis Induced Degradation of 1,3-Dichlorobenzene in Aqueous Solution
- Research Insight : The study of 1,3-dichlorobenzene degradation via radiolysis in different environments shows potential in understanding the environmental impact and degradation processes of such compounds (Albarrán & Mendoza, 2020).
Efficiency of 1,4-Dichlorobenzene Degradation in Water Under Various Conditions
- Research Insight : The degradation of 1,4-Dichlorobenzene in water through photocatalysis and sonolysis demonstrates the potential of advanced oxidation techniques in environmental remediation (Selli et al., 2008).
Kinetic and In Situ FTIR Studies of the Catalytic Oxidation of Dichlorobenzene
- Research Insight : The catalytic oxidation of dichlorobenzene, including 1,2-dichlorobenzene, offers insights into the degradation processes and potential environmental applications of these compounds (Krishnamoorthy & Amiridis, 1999).
Catalytic Reduction of Chlorobenzenes with Pd/Fe Nanoparticles
- Research Insight : The dechlorination of chlorinated benzenes, including dichlorobenzenes, using Pd/Fe nanoparticles highlights the potential for innovative remediation techniques in treating contaminated water (Zhu & Lim, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
1,3-Dichlorobenzene-d4 is a variant of 1,3-Dichlorobenzene, a chlorinated aromatic hydrocarbon It’s known that such compounds generally interact with various enzymes and proteins within the body, affecting their function .
Mode of Action
It’s known that 1,3-dichlorobenzene, the non-deuterated form, is a highly lipophilic substance, meaning it can easily dissolve in fats, allowing it to readily penetrate cell membranes and interact with its targets .
Biochemical Pathways
It’s known that such compounds can affect various biochemical processes, potentially disrupting normal cellular function .
Pharmacokinetics
It’s known that 1,3-dichlorobenzene, the non-deuterated form, is readily taken up by the body due to its lipophilic nature and subjected to active oxidative metabolism .
Result of Action
It’s known that exposure to high doses of 1,3-dichlorobenzene can cause damage to parenchymatous organs, especially the liver and kidney .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that 1,3-Dichlorobenzene is used as an insecticide and fumigant, suggesting that its efficacy may be influenced by factors such as temperature, humidity, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1,3-Dichlorobenzene-d4 is hydroxylated by cytochrome P450-dependent monooxygenases via a reactive epoxide to a phenolic compound in the liver and is eliminated in the form of a glutathione conjugate, glucuronide or sulfate . This suggests that it interacts with enzymes such as cytochrome P450 and other biomolecules involved in these metabolic pathways .
Cellular Effects
Dichlorobenzenes have been found to cause harmful effects in the liver of laboratory animals . Animal studies also found that dichlorobenzenes caused effects in the kidneys and blood .
Molecular Mechanism
It is known that it is metabolized in the liver, suggesting that it may interact with liver enzymes and potentially influence gene expression related to these enzymes .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Dichlorobenzenes have been shown to cause liver damage in rats, accompanied by induction of xenobiotic metabolizing enzymes .
Dosage Effects in Animal Models
Dichlorobenzenes have been shown to cause harmful effects in the liver and kidneys of laboratory animals .
Metabolic Pathways
This compound is metabolized to glutathione and cysteine conjugates and only small quantities, about 3% to 5%, to glucuronides or sulfates . This suggests that it is involved in the glutathione and cysteine metabolic pathways .
Transport and Distribution
Given its lipophilic nature, it may be distributed in lipid-rich areas of cells and tissues .
Subcellular Localization
Given its lipophilic nature and its metabolism in the liver, it may be localized in the endoplasmic reticulum where cytochrome P450 enzymes are located .
Properties
IUPAC Name |
1,3-dichloro-2,4,5,6-tetradeuteriobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQOPVIELGIULI-RHQRLBAQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])Cl)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298690 | |
Record name | Benzene-1,2,3,5-d4, 4,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-70-4 | |
Record name | Benzene-1,2,3,5-d4, 4,6-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene-1,2,3,5-d4, 4,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801298690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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